molecular formula C17H27BN2O3 B13695567 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester

6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13695567
M. Wt: 318.2 g/mol
InChI Key: VKIZDQHWHFMLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. The process often employs palladium-catalyzed cross-coupling reactions under mild conditions, which are tolerant of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options. This makes it particularly valuable in complex organic synthesis and drug development .

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]methanol

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19-11-14)20-9-7-13(12-21)8-10-20/h5-6,11,13,21H,7-10,12H2,1-4H3

InChI Key

VKIZDQHWHFMLSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)CO

Origin of Product

United States

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